3-Bromo-5-fluoro-D-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
FUHSSCCQGTWFBQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Fluoro D Phenylalanine and Chiral Fluorinated Phenylalanine Analogs
Direct Radiofluorination
Direct radiofluorination involves the reaction of a suitable precursor with an ¹⁸F-fluorinating agent. nih.gov
Electrophilic Fluorination: This method uses electrophilic reagents like [¹⁸F]F₂ gas or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF). The direct reaction of L-phenylalanine with these reagents in trifluoroacetic acid yields a mixture of ortho-, meta-, and para-[¹⁸F]fluoro-L-phenylalanines. nih.govbeilstein-journals.org While straightforward, this approach often suffers from low regioselectivity and produces carrier-added products, limiting the specific activity. nih.govacs.org
Nucleophilic Fluorination: This is the more common approach for PET radiopharmaceuticals. It involves the displacement of a good leaving group (e.g., nitro group, trimethylammonium, or halogen) from an activated aromatic ring by the no-carrier-added [¹⁸F]fluoride ion. acs.orgsynquestlabs.com The aromatic ring must typically be activated by electron-withdrawing groups in the ortho or para position to facilitate the nucleophilic aromatic substitution (SNA_r_) reaction. acs.orgsynquestlabs.com
Indirect Radiofluorination (Prosthetic Group Labeling)
Due to the often harsh conditions (high temperatures, basic pH) of direct labeling, which can be incompatible with sensitive biomolecules, indirect methods are widely used. medchemexpress.com These methods involve the radiosynthesis of a small, ¹⁸F-labeled molecule, known as a prosthetic group, which is then conjugated to the amino acid derivative under milder conditions.
A prominent example is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a clinically important PET tracer. A common strategy for creating fluoroethylated derivatives involves a two-step process: first, the synthesis of [¹⁸F]fluoroethyltosylate from ethylene (B1197577) glycol ditosylate, followed by the O-alkylation of a protected tyrosine precursor. A similar strategy was used to synthesize O-3-(2-[¹⁸F]fluoroethyl-L-DOPA) ([¹⁸F]OFED), where a tosylated precursor was reacted with an [¹⁸F]KF/Kryptofix 2.2.2 complex, followed by deprotection to yield the final product. researchgate.net
Recent advances have focused on novel labeling strategies, including copper-mediated radiofluorination of boronic ester precursors and light-mediated reactions, which can proceed under milder conditions and offer better functional group tolerance. nih.gov
Table 2: Radiosynthesis Strategies for ¹⁸F-Labeled Phenylalanine Analogs
| Strategy | Precursor Type | Radiosynthon | Typical Conditions | Example Product | Reference |
|---|---|---|---|---|---|
| Direct Electrophilic Fluorination | L-Phenylalanine | [¹⁸F]F₂ or [¹⁸F]AcOF | Trifluoroacetic Acid | o,m,p-[¹⁸F]Fluoro-L-phenylalanine | nih.govbeilstein-journals.org |
| Direct Nucleophilic Fluorination (SNA_r_) | Phenylalanine with activating group and leaving group | [¹⁸F]Fluoride | High temperature, polar aprotic solvent (e.g., DMSO) | 2-[¹⁸F]-Fluoro-L-phenylalanine | nih.govacs.org |
| Indirect Alkylation | Protected amino acid (e.g., DOPA derivative with tosylated side chain) | [¹⁸F]KF / K222 Complex | Acetonitrile, 100°C | O-3-(2-[¹⁸F]fluoroethyl-L-DOPA) | researchgate.net |
| Indirect Alkylation via Prosthetic Group | Protected amino acid (e.g., Tyrosine) | [¹⁸F]Fluoroethyltosylate | Base, organic solvent | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | nih.gov |
Structure Activity Relationship Sar Studies of 3 Bromo 5 Fluoro D Phenylalanine Derivatives
Methodologies for SAR Elucidation in Halogenated Phenylalanine Analogs
The elucidation of SAR for halogenated phenylalanine analogs involves a combination of experimental and computational techniques designed to systematically probe the relationship between molecular structure and biological function.
Experimental Approaches:
Synthesis of Analog Libraries: A primary methodology involves the synthesis of a series of analogs where the type of halogen (F, Cl, Br, I), its position on the phenyl ring (ortho, meta, para), and the stereochemistry (D- or L-form) are systematically varied.
In Vitro Assays: These analogs are then evaluated in biological assays. For phenylalanine derivatives that interact with amino acid transporters, such as L-type amino acid transporter 1 (LAT1), competitive binding assays are common. These experiments measure the affinity of an analog for the transporter by assessing its ability to inhibit the transport of a known radiolabeled substrate. The kinetic method, which analyzes the competitive loss of reference and analyte amino acids from a complex, is one way to measure the degree of enantioselective discrimination. nih.gov
Cell-Based Assays: Functional assays in cell lines expressing the target protein (e.g., a transporter or receptor) are used to determine the functional consequence of binding, such as transport velocity or downstream signaling. nih.gov
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate physicochemical properties of the analogs with their biological activity. science.gov For halogenated compounds, descriptors such as halogen size (van der Waals radius), electronegativity, and hydrophobicity are used.
3D-QSAR Models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. science.gov These models help in understanding the spatial requirements of the binding site.
These methodologies aim to convert raw structure-activity data into informative relationships that guide the rational design of new compounds. drugdesign.org
Influence of Halogen Substituents on Biochemical Activity Profiles
The nature and position of halogen substituents on the phenylalanine ring profoundly influence the biochemical activity profile of the molecule. Halogens affect the steric, electronic, and hydrophobic properties, which in turn dictate the interaction with biological targets like transporters and enzymes.
Effect of Halogen Size and Position: Research on the interaction of halogenated phenylalanine derivatives with the L-type amino acid transporter 1 (LAT1) reveals distinct trends.
Meta-Position: Halogen groups at the meta-position (position 3) of the benzene (B151609) ring enhance affinity for LAT1. nih.gov This affinity correlates directly with the size of the halogen atom, following the trend: Fluorine < Chlorine < Bromine < Iodine. nih.gov This suggests that a larger, more polarizable halogen at this position can engage in more favorable interactions, potentially within a hydrophobic subpocket of the transporter. nih.gov
Ortho-Position: Substitution at the ortho-position (position 2) can also lead to high LAT1 affinity. nih.gov However, this often comes at the cost of reduced transport velocity, possibly because the increased bulkiness of the side chain interferes with the conformational changes required for translocation across the membrane. nih.gov
Para-Position: In studies of enantioselective discrimination, para-halogenated L-phenylalanine derivatives showed that enantioselectivity increased from fluorine to iodine. nih.gov The high inductive effect of the smaller fluorine atom can decrease the strength of π-π stacking interactions, which are often crucial for molecular recognition. nih.gov
These findings indicate that both steric bulk and electronic effects (induction, polarizability) are key determinants of activity. The combination of a bromine atom and a fluorine atom at the 3 and 5 positions, as in 3-Bromo-5-fluoro-D-phenylalanine, represents a specific balance of these properties.
| Position | Halogen Trend (Increasing Affinity) | Effect on Transport Velocity | Reference |
|---|---|---|---|
| Meta (3-position) | F < Cl < Br < I | Minimal effect | nih.gov |
| Ortho (2-position) | Larger halogens enhance affinity | Reduced with increased bulkiness | nih.gov |
Chiral Specificity in Molecular Recognition and Functional Response
Biological systems are inherently chiral, and as a result, the stereochemistry of small molecules like phenylalanine derivatives is critical for molecular recognition and functional response. Living organisms often exhibit different pharmacological responses to enantiomers (D- and L-forms). researchgate.net For example, L-phenylalanine is an essential amino acid involved in key biological processes, whereas D-phenylalanine often serves only as a chiral intermediate or has distinct pharmacological properties. nih.gov
The ability to distinguish between enantiomers is a hallmark of specific biological interactions. This principle is exploited in several analytical and experimental systems:
Chiral Sensors: Researchers have developed fluorescent sensors that can selectively recognize one enantiomer of phenylalanine over the other. For instance, a sensor based on a BINOL derivative showed a significant fluorescence enhancement in the presence of L-phenylalanine, while the response to D-phenylalanine was negligible. nih.gov
Metal-Organic Frameworks (MOFs): Chiral MOFs have been designed using L-phenylalanine as a structural component. rsc.org These frameworks create a chiral microenvironment that can be used to recognize and separate the enantiomers of other amino acids, a mechanism that can be revealed through techniques like solid-state NMR spectroscopy. researchgate.netrsc.org
Chiral Ligands in Catalysis: The distinct stereochemistry of phenylalanine enantiomers is also utilized in asymmetric catalysis. L-phenylalanine and its derivatives can serve as chiral ligands that direct the stereochemical outcome of a chemical reaction. acs.org
The specific D-configuration of this compound dictates its unique spatial arrangement, ensuring that its interactions with chiral biological targets like receptors, enzymes, and transporters will be fundamentally different from those of its L-enantiomer.
| Methodology | Principle | Example Application | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | A chiral sensor molecule exhibits a differential change in fluorescence upon binding to D- or L-enantiomers. | A BINOL-based sensor selectively enhances fluorescence for L-phenylalanine. | nih.gov |
| Metal-Organic Frameworks (MOFs) | A MOF built with one enantiomer (e.g., L-Phe) creates a chiral environment for selective recognition. | A Zn-MOF with L-phenylalanine used to study the recognition of alanine (B10760859) and leucine (B10760876) enantiomers. | researchgate.netrsc.org |
| Mass Spectrometry | Investigating collision-induced dissociation of trimeric complexes to measure enantioselective discrimination. | Using p-halogenated L-phenylalanines as selectors to discriminate amino acid enantiomers. | nih.gov |
Computational Modeling and Chemoinformatics for SAR Prediction
Computational modeling and chemoinformatics have become indispensable tools for accelerating drug discovery by predicting SAR and guiding molecular design. nih.gov These methods transform chemical structures into numerical data that can be analyzed by machine learning algorithms to build predictive models. nih.gov For halogenated phenylalanine analogs, these approaches can rationalize observed activities and predict the properties of novel, unsynthesized compounds.
The main computational strategies can be divided into two categories:
Ligand-Based Approaches: These methods are used when the 3D structure of the biological target is unknown. They rely on analyzing a set of molecules with known activities to derive an SAR model. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate molecular descriptors (e.g., physicochemical properties) to biological activity. nih.gov For halogenated phenylalanines, relevant descriptors would include parameters for size, lipophilicity, and electronic effects of the halogen substituents.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.
Structure-Based Approaches: When the 3D structure of the target protein (e.g., an enzyme or transporter) is available or can be modeled, these methods simulate the direct interaction between the ligand and the protein. acs.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity based on a scoring function. For this compound, docking could be used to model its binding pose within a transporter like LAT1, rationalizing why the 3,5-disubstitution pattern is favorable.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. acs.org
These computational tools allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis, saving significant time and resources in the drug discovery pipeline. nih.gov
| Approach | Principle | Application Example | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Correlates physicochemical descriptors of molecules with their biological activity using mathematical models. | Predicting the activity of new analogs based on properties like halogen size and electronegativity. | science.govnih.gov |
| Molecular Docking | Predicts the binding pose and affinity of a ligand within the active site of a target protein. | Modeling the interaction of this compound with the LAT1 transporter. | acs.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creating a feature map for high-affinity ligands of a specific receptor. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movements and interactions of a ligand-protein complex over time. | Assessing the stability of the predicted binding pose from a docking study. | acs.org |
Research Applications in Chemical Biology and Preclinical Drug Discovery Platforms
Development of Molecular Probes for Cellular and Biochemical Investigations
The incorporation of halogenated amino acids like 3-Bromo-5-fluoro-D-phenylalanine is a key strategy in the creation of molecular probes. nih.gov These probes are instrumental in studying molecular interactions within living systems. beilstein-journals.org The fluorine atom, in particular, is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high sensitivity and the low background noise of fluorine in biological systems. nih.gov This allows for detailed investigation of protein structure, dynamics, and interactions. nih.gov
Furthermore, the bromine atom can be used in techniques like X-ray crystallography to help solve the phase problem and determine three-dimensional protein structures. The combination of enzymatic halogenation with transition metal-catalyzed cross-coupling reactions provides a powerful method for modifying proteins and peptides, where the bromo-group acts as a site for bio-orthogonal functionalization. researchgate.netresearchgate.net
Identification and Validation of Pharmacological Targets in Research Models
Non-natural amino acids are critical in the design of specific ligands for identifying and validating new pharmacological targets. The unique stereochemistry and substitutions on this compound can confer selectivity and potency for various biological targets.
The L-type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is overexpressed in various cancers and at the blood-brain barrier, making it a prime target for drug delivery. nih.gov LAT1 is stereospecific, generally showing a higher affinity for L-enantiomers over D-enantiomers. nih.gov However, it can still transport D-isomers. The design of specific ligands for LAT1 often involves modifying the phenylalanine structure. Research has shown that substituents on the phenyl ring are critical for affinity, with a preference for substitutions at the meta-position (position 3). nih.gov While direct studies on this compound are not extensively documented in publicly available literature, its structure, featuring a meta-bromo substituent, aligns with the structural requirements for LAT1 interaction. nih.gov The development of phenylalanine-based drug conjugates is an active area of research to improve transport across biological barriers. nih.gov
Fluorinated amino acids have been investigated as potential enzyme inhibitors. nih.gov The introduction of fluorine can alter the electronic properties of the amino acid, influencing its binding to enzyme active sites and potentially leading to inhibitory activity. nih.gov
Phenylalanine derivatives are a cornerstone in the development of HIV Capsid (CA) modulators. nih.govresearchgate.net The HIV capsid protein is a critical structural component of the virus and a promising, clinically unexploited therapeutic target. nih.gov Small molecules that bind to the capsid can disrupt its assembly or disassembly, thereby inhibiting viral replication. nih.gov
A significant body of research focuses on designing phenylalanine derivatives that mimic the binding of the natural ligand to the HIV capsid protein. nih.govnih.gov The lead compound, PF-74, contains a phenylalanine core that is crucial for its antiviral activity. nih.gov Research has explored various substitutions on the phenyl ring to improve potency and metabolic stability. For instance, the synthesis of derivatives containing 3,5-difluorophenylalanine has been a strategy to enhance binding. nih.gov While specific data on this compound is limited, the design principles suggest that halogenated phenylalanines are a key area of exploration. Structure-activity relationship (SAR) studies have shown that the anti-HIV activity of these derivatives is highly sensitive to the types and positions of substituents on the phenyl ring. nih.gov
Contributions to Protein Engineering and Synthetic Biology
Synthetic biology and protein engineering utilize non-canonical amino acids to create proteins with novel or enhanced functions. plos.org The site-specific incorporation of fluorinated phenylalanine analogs into proteins is a validated method to systematically alter the electrostatic characteristics of the protein without causing major structural disruptions. researchgate.netnih.gov This allows researchers to probe the contribution of aromatic interactions to protein stability and function. nih.gov
The incorporation of fluorinated amino acids can:
Increase thermal and catabolic stability: The strong carbon-fluorine bond can make proteins more resistant to degradation. nih.gov
Modulate protein-protein interactions: Altering the electrostatic surface of a protein can influence how it binds to other molecules. mpg.de
Serve as spectroscopic probes: The 19F atom provides a sensitive signal for NMR studies. nih.gov
Researchers have developed aminoacyl-tRNA synthetase/tRNA pairs that enable the efficient, site-specific encoding of various fluorinated phenylalanines in both bacterial and mammalian cells, paving the way for detailed biochemical and structural studies. nih.govbiorxiv.org The bromine atom on this compound offers an additional site for chemical diversification through cross-coupling reactions after its incorporation into a protein. researchgate.net
Exploration in Biomaterials and Nanotechnology Research
The properties of fluorinated compounds are also being explored in materials science. The high electronegativity of fluorine can be used to create materials with unique surface properties or to drive the self-assembly of nanoparticles. mdpi.com While direct applications of this compound in this area are not yet widely reported, the principles of using fluorinated molecules to control material properties are well-established. For example, fluorination has been used to enhance the clinical effectiveness of synthetic pharmaceuticals by forming strong polar interactions. mdpi.com In nanotechnology, peptide-based materials are designed for various applications, and the inclusion of modified amino acids can be used to control their structure and function. beilstein-journals.org
Future Research Directions and Advanced Methodologies for 3 Bromo 5 Fluoro D Phenylalanine Research
Expansion of Genetic Code for Novel Bioconjugation Strategies
The ability to incorporate unnatural amino acids (UAAs) like 3-Bromo-5-fluoro-D-phenylalanine into proteins at specific sites opens up a world of possibilities for creating novel biomolecules with enhanced or entirely new functions. rsc.orgrsc.org This process, known as genetic code expansion, relies on the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can recognize the UAA and insert it into a growing polypeptide chain in response to a specific codon, often a repurposed stop codon like UAG. nih.govnih.govnih.gov
Future research will focus on evolving and engineering aaRS enzymes with improved specificity and efficiency for this compound. youtube.com This will enable its precise installation into proteins within living cells, providing a powerful handle for a variety of bioconjugation reactions. dtu.dk The bromine and fluorine atoms on the phenyl ring offer unique chemical reactivity that can be exploited for site-specific labeling with fluorescent probes, crosslinkers, or therapeutic agents. scripps.edunih.gov This will allow for the detailed study of protein-protein interactions, cellular localization, and the development of more targeted therapeutics. dtu.dkscripps.edu
Advanced Spectroscopic Techniques for High-Resolution Structural Biology
The presence of fluorine and bromine atoms in this compound makes it an excellent probe for various advanced spectroscopic techniques. numberanalytics.com Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, in particular, is a powerful tool for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. researchgate.net Incorporating this amino acid into a protein allows researchers to obtain high-resolution information about the local environment of that specific residue. researchgate.net
Future research will leverage these spectroscopic properties to:
Determine protein structures: By strategically placing this compound at different locations within a protein, researchers can use ¹⁹F-NMR to generate distance restraints, aiding in the determination of the protein's three-dimensional structure.
Probe conformational changes: Changes in the chemical shift of the ¹⁹F signal can indicate conformational changes in the protein upon ligand binding or other events, providing insights into the mechanism of protein function.
Study protein-ligand interactions: The fluorine atom can serve as a sensitive reporter on the binding of small molecules to the protein, facilitating drug discovery and design. chemimpex.com
Infrared (IR) spectroscopy and mass spectrometry are also valuable techniques for analyzing molecules containing this halogenated amino acid. numberanalytics.commpg.denih.gov
Systems Biology Approaches for Network-Level Mechanistic Understanding
The introduction of a synthetic amino acid like this compound into a biological system can have wide-ranging effects. Systems biology approaches, which aim to understand the complex interactions within a cell or organism as a whole, will be crucial for elucidating the network-level consequences of its incorporation. rsc.org
Future research in this area will involve:
Transcriptomic and Proteomic Analyses: Studying how the incorporation of this compound affects the expression levels of genes and proteins throughout the cell.
Metabolomic Profiling: Investigating the impact on cellular metabolism by analyzing the levels of various metabolites.
Computational Modeling: Developing predictive models to simulate the effects of incorporating this UAA on cellular networks and pathways.
By taking a holistic view, researchers can gain a deeper understanding of how the cell adapts to the presence of this foreign building block and identify any potential off-target effects. This knowledge is essential for the safe and effective application of proteins containing this compound in both research and therapeutic contexts.
Development of Novel Biocatalytic Systems for Complex Halogenated Amino Acid Synthesis
The efficient and stereoselective synthesis of complex halogenated amino acids like this compound remains a significant challenge. nih.gov While traditional chemical synthesis methods exist, they often involve harsh reaction conditions and can produce a mixture of stereoisomers. beilstein-journals.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a more environmentally friendly and highly selective alternative. nih.govacs.org
Future research will focus on the discovery and engineering of enzymes, such as halogenases and aminotransferases, for the biosynthesis of this compound. nih.govwisc.edu This will involve:
Enzyme Prospecting: Searching for novel enzymes from natural sources with the desired catalytic activity.
Directed Evolution: Engineering existing enzymes to improve their activity, specificity, and stability for the synthesis of this specific UAA. wisc.edu
Metabolic Engineering: Creating microbial cell factories that are optimized for the production of this compound from simple starting materials. nih.govnih.gov
The development of robust biocatalytic systems will not only make this valuable research tool more accessible but also open the door to the synthesis of a wider range of novel halogenated amino acids with diverse functionalities. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-fluoro-D-phenylalanine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves halogenation (bromination/fluorination) of D-phenylalanine precursors. For example, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination may employ electrophilic fluorinating agents like Selectfluor®. Chiral resolution via enzymatic methods or chiral chromatography (e.g., using cellulose-based columns) ensures enantiomeric purity >95% . Post-synthesis, purity is validated using HPLC with UV/ECD detection, as seen in related fluoro-phenylalanine derivatives .
Q. How should researchers characterize the structural and chiral integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., bromo/fluoro positions) and stereochemistry.
- Chiral HPLC : Utilize columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases to resolve D/L enantiomers. Purity thresholds >97% (as per HLC/GC standards in catalogs) are critical for biological applications .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrFNO) and isotopic patterns .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent decomposition, as recommended for brominated aryl compounds in catalogs. Lyophilized forms show greater stability than solutions. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) incorporating this compound?
- Methodological Answer :
- Coupling Conditions : Use low-racemization agents like HATU/Oxyma Pure® in DMF at 4°C.
- Protecting Groups : Employ acid-labile groups (e.g., Fmoc for α-amine protection), as seen in N-Fmoc-5-bromo-2-fluoro-D-phenylalanine derivatives .
- Monitoring : Track racemization via circular dichroism (CD) or Marfey’s reagent post-cleavage .
Q. What in vitro/in vivo metabolic stability challenges arise from bromo-fluoro substitutions in phenylalanine analogs?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (e.g., human S9 fraction) to assess debromination/defluorination rates. LC-MS/MS quantifies metabolites.
- In Vivo Studies : Radiolabeling (e.g., for PET imaging) tracks biodistribution. Bromine’s steric bulk may reduce enzymatic degradation compared to non-halogenated analogs .
Q. How do researchers resolve contradictions in solubility data for halogenated phenylalanines across studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) versus aqueous buffers (pH 2–9).
- Standardization : Report temperature, ionic strength, and purity (e.g., >95% by HLC) to align with catalog specifications. Discrepancies often stem from impurities or polymorphic forms .
Key Research Considerations
- Stereochemical Integrity : Ensure rigorous chiral validation to avoid confounding biological assay results.
- Safety Protocols : Follow guidelines for halogenated compounds (e.g., PPE, fume hood use) as outlined in safety datasheets .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for halogen bonding effects) to optimize applications in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
